molecular formula C15H16O6S B1574386 ODM-204

ODM-204

カタログ番号 B1574386
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ODM-204 is an orally available inhibitor of both the steroid 17-alpha-hydroxylase/C17,20 lyase (CYP17A1 or CYP17) and androgen receptor (AR), with potential anti-androgen and antineoplastic activities. Upon oral administration, CYP17/AR inhibitor ODM 204 selectively inhibits the enzymatic activity of CYP17A1 in both the testes and adrenal glands, thereby inhibiting androgen production. This may both decrease androgen-dependent growth signaling and inhibit the proliferation of androgen-dependent tumor cells. In addition, ODM 204 binds to ARs in target tissues and inhibits androgen-induced receptor activation and AR nuclear translocation, which prevents the binding to and transcription of AR-responsive genes. This leads to an inhibition of growth in AR-expressing prostate cancer cells. The cytochrome P450 enzyme CYP17A1, which is localized to the endoplasmic reticulum, exhibits both 17alpha-hydroxylase and 17,20-lyase activities. Check for active clinical trials or closed clinical trials using this agent.

科学的研究の応用

Discovery and Development for Prostate Cancer Treatment

ODM-204 is a novel nonsteroidal dual-action compound that shows promise in treating patients with castration-resistant prostate cancer (CRPC). It dampens androgenic stimuli by inhibiting CYP17A1, essential for dihydrotestosterone and testosterone formation, and blocks the androgen receptor with high affinity and specificity. ODM-204 inhibited the proliferation of androgen-dependent cells in vitro and reduced tumor growth in murine models. Intriguingly, it also inhibited adrenal and testicular steroid production in sexually mature male cynomolgus monkeys and potentiated the suppression of circulating testosterone levels in rats (Oksala et al., 2018).

Dual Inhibition of CYP17A1 and Androgen Receptor

In addition to targeting CYP17A1, ODM-204 effectively inhibits androgen receptor activity. This dual inhibition mechanism was demonstrated in cells transfected with the human androgen receptor and androgen-responsive reporter gene constructs. The compound inhibited the growth of androgen-dependent cells both in vitro and in vivo, providing evidence of its efficacy against CRPC (Oksala et al., 2015).

Phase I Clinical Trials and Safety Profile

A phase I dose escalation study in men with metastatic CRPC assessed the safety profile and dose-limiting toxicities of ODM-204. Patients were randomized to receive varying doses of ODM-204 with prednisone. The study found ODM-204 to be well tolerated up to the highest evaluated dose and observed decreases in testosterone and prostate-specific antigen levels, suggesting antitumor activity. However, the pharmacokinetic properties of the molecule limit its further development (Peltola et al., 2020).

特性

分子式

C15H16O6S

外観

Solid powder

同義語

ODM204;  ODM-204;  ODM 204.; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。